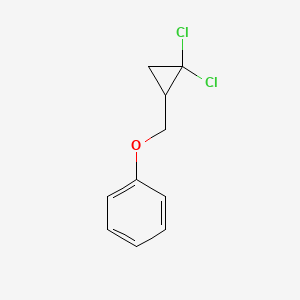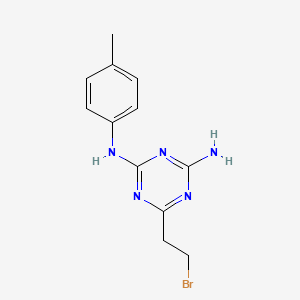![molecular formula C35H35NO4 B11085671 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate](/img/structure/B11085671.png)
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate is a complex organic compound with a unique structure that combines a methoxy group, a hexahydrobenzo[A]phenanthridin moiety, and an adamantanecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the core hexahydrobenzo[A]phenanthridin structureCommon reagents used in these reactions include methanol, acetic acid, and various catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ketone group in the hexahydrobenzo[A]phenanthridin moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ketone group can produce hexahydrobenzo[A]phenanthridinol .
Scientific Research Applications
2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl valerate
- 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl hexanoate
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)phenyl 1-adamantanecarboxylate is unique due to the presence of the adamantanecarboxylate group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C35H35NO4 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C35H35NO4/c1-39-30-16-24(10-12-29(30)40-34(38)35-17-20-13-21(18-35)15-22(14-20)19-35)33-32-26(7-4-8-28(32)37)31-25-6-3-2-5-23(25)9-11-27(31)36-33/h2-3,5-6,9-12,16,20-22,33,36H,4,7-8,13-15,17-19H2,1H3 |
InChI Key |
ZJIMVAOLVURSQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide](/img/structure/B11085588.png)
![2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11085606.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11085611.png)

![6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11085626.png)
![1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085639.png)
![3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one](/img/structure/B11085641.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11085644.png)

![ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085659.png)
![N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B11085661.png)
![N-(4-acetylphenyl)-2-{[4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085666.png)
![6-bromo-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11085670.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-bromobenzoate](/img/structure/B11085673.png)
